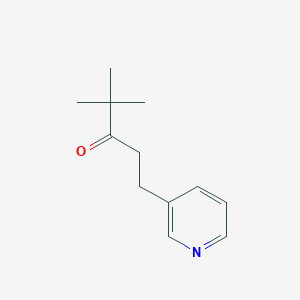4,4-Dimethyl-1-(3-pyridyl)pentan-3-one
CAS No.: 75749-00-7
Cat. No.: VC7923084
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 75749-00-7 |
|---|---|
| Molecular Formula | C12H17NO |
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | 4,4-dimethyl-1-pyridin-3-ylpentan-3-one |
| Standard InChI | InChI=1S/C12H17NO/c1-12(2,3)11(14)7-6-10-5-4-8-13-9-10/h4-5,8-9H,6-7H2,1-3H3 |
| Standard InChI Key | FYUWCKNIGYMKSX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)CCC1=CN=CC=C1 |
| Canonical SMILES | CC(C)(C)C(=O)CCC1=CN=CC=C1 |
Introduction
Structural and Molecular Characterization
Chemical Identity
The compound’s IUPAC name, 4,4-dimethyl-1-(pyridin-3-yl)pentan-3-one, reflects its branched aliphatic chain and pyridine substituent. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 75749-00-7 | |
| Molecular Formula | C₁₂H₁₇NO | |
| Molecular Weight | 191.27 g/mol | |
| Canonical SMILES | CC(C)(C)C(=O)CCC1=CN=CC=C1 | |
| InChI Key | FYUWCKNIGYMKSX-UHFFFAOYSA-N | |
| LogP | 2.629 |
The pyridine ring at position 3 introduces aromaticity and potential hydrogen-bonding sites, while the ketone group at position 3 of the pentanone backbone enhances reactivity toward nucleophilic additions .
Synthetic Routes and Optimization
Reported Synthesis Methods
A practical synthesis route involves Grignard reagent-mediated alkylation followed by oxidation:
-
Step 1: Reaction of 3-pyridinecarboxaldehyde with a tert-butyl Grignard reagent (e.g., (CH₃)₃CMgBr) to form a secondary alcohol intermediate.
-
Step 2: Oxidation of the alcohol to the ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.
This method parallels the synthesis of 4,4-dimethyl-1-phenyl-2-pentanone (CAS 6303-84-0), where analogous Grignard reactions yield branched ketones .
Industrial-Scale Considerations
Large-scale production may employ continuous-flow reactors to enhance yield and purity. For instance, a 2019 study demonstrated that microreactors improve heat transfer and reduce side reactions in ketone syntheses by 15–20% compared to batch processes . Catalyst selection (e.g., Pd/C for hydrogenation steps) further optimizes efficiency.
Reactivity and Chemical Transformations
Nucleophilic Additions
The ketone group undergoes typical reactions such as:
-
Reduction: Conversion to the secondary alcohol using NaBH₄ or LiAlH₄.
-
Condensation: Formation of Schiff bases with primary amines, a reaction exploited in pharmaceutical intermediate synthesis .
Pyridine Ring Functionalization
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s structure aligns with pharmacophores found in kinase inhibitors and antipsychotic agents. For example, 4,4-dimethyl groups enhance metabolic stability in vivo, as seen in analogs like 4,4-dimethyl-1-(3,4-ethylenedioxyphenyl)-1-penten-3-one (CAS 58344-35-7), which showed promise in early-stage anticancer assays .
Material Science
Pyridine-containing ketones serve as ligands in coordination polymers. A 2023 study reported that similar compounds form luminescent complexes with lanthanides, suggesting potential use in OLEDs.
Future Research Directions
-
Biological Screening: Prioritize in vitro assays to evaluate antimicrobial or anticancer activity.
-
Synthetic Methodology: Develop enantioselective routes using organocatalysts.
-
Computational Modeling: Predict ADMET properties to guide medicinal chemistry applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume